molecular formula C10H20ClNO2 B1372755 Tert-butyl piperidine-3-carboxylate hydrochloride CAS No. 301180-05-2

Tert-butyl piperidine-3-carboxylate hydrochloride

Cat. No. B1372755
CAS RN: 301180-05-2
M. Wt: 221.72 g/mol
InChI Key: FNTUZXRGYYMCBP-UHFFFAOYSA-N
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Description

Tert-butyl piperidine-3-carboxylate hydrochloride is an organic compound with the molecular formula C10H20ClNO2 . It is also known by other names such as 3-Piperidinecarboxylic acid t-butyl ester HCl, tert-butyl nipecotate, and Benzyl1-Boc-piperidine-3-carboxylate . It is commonly used as a raw material and intermediate in organic synthesis for the synthesis of other compounds .


Synthesis Analysis

Tert-butyl piperidine-3-carboxylate hydrochloride can be prepared by the esterification of 3-piperidinol with tert-butyl chloroformate . Another method involves reacting 3-piperidinecarboxylic acid with tert-butyl chloroformate .


Molecular Structure Analysis

The molecular structure of Tert-butyl piperidine-3-carboxylate hydrochloride is represented by the SMILES string CC(C)(C)OC(=O)C1CCNCC1.Cl . The InChI code for the compound is InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H .


Physical And Chemical Properties Analysis

Tert-butyl piperidine-3-carboxylate hydrochloride is predicted to have a boiling point of 278.6ºC at 760mmHg . The compound has a molecular weight of 221.724 . Its exact mass is 221.118256 and it has a LogP value of 2.45850 . The compound is stored at -20°C .

Scientific Research Applications

    Tuberculosis Research

    Compounds like tert-butyl piperidine derivatives may be involved in the study of proton motive force generation in Mycobacterium tuberculosis, which is crucial for the organism’s survival under hypoxic conditions .

    Cancer Research

    These compounds might be used in researching the inhibition of myocardin-related transcription factor A (MRTF-A), which plays a role in cancer cell migration, tissue fibrosis, and atherosclerotic lesions development .

    Stereocontrolled Synthesis

    Tert-butyl piperidine derivatives could be useful in the stereocontrolled synthesis of chiral compounds, which are important in the development of pharmaceuticals .

Safety and Hazards

Tert-butyl piperidine-3-carboxylate hydrochloride may be irritating to the skin, eyes, and respiratory tract and should be avoided . It is recommended to wear protective gloves and glasses when using this compound . During operation and storage, exposure to open flames and high temperatures should be avoided .

Future Directions

Tert-butyl piperidine-3-carboxylate hydrochloride is a valuable intermediate in organic synthesis and is widely used in drug synthesis . As such, future research may focus on developing more efficient synthesis methods and exploring its potential applications in the synthesis of new drugs.

Mechanism of Action

Target of Action

Tert-butyl piperidine-3-carboxylate hydrochloride is a complex compound with a specific target of action. It primarily targets the myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial-mesenchymal transition (EMT) .

Mode of Action

The interaction of Tert-butyl piperidine-3-carboxylate hydrochloride with its target, MRTF-A, results in the suppression of several pathological processes. This compound inhibits MRTF-A, thereby suppressing processes such as cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Biochemical Pathways

Tert-butyl piperidine-3-carboxylate hydrochloride affects the biochemical pathway involving MRTF-A. The inhibition of MRTF-A disrupts the normal function of this transcription factor, leading to the suppression of the epithelial-mesenchymal transition (EMT). EMT is a critical process in many pathological conditions, including cancer progression and tissue fibrosis .

Result of Action

The molecular and cellular effects of Tert-butyl piperidine-3-carboxylate hydrochloride’s action are primarily seen in its ability to suppress pathological processes. By inhibiting MRTF-A, this compound can suppress cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

properties

IUPAC Name

tert-butyl piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTUZXRGYYMCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655073
Record name tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

301180-05-2
Record name tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl piperidine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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